![molecular formula C22H24N2O5 B2864110 N-(3,4-diethoxyphenethyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide CAS No. 946355-52-8](/img/structure/B2864110.png)
N-(3,4-diethoxyphenethyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a quinoline derivative, which is a type of nitrogen-containing heterocyclic compound. The quinoline ring system is present in many therapeutic agents and has been the subject of numerous pharmacological studies . The presence of the diethoxyphenethyl group suggests that this compound may have interesting chemical properties and potential biological activity.
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, includes a quinoline ring system substituted with a hydroxy group, a 2-oxo group (a carbonyl group), and a carboxamide group. It also has a diethoxyphenethyl group attached to the nitrogen atom of the quinoline .Chemical Reactions Analysis
As a quinoline derivative, this compound could potentially undergo a variety of chemical reactions. The hydroxy, 2-oxo, and carboxamide groups are all reactive and could participate in various chemical transformations .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. The presence of the quinoline ring, hydroxy group, 2-oxo group, carboxamide group, and diethoxyphenethyl group in this compound would all contribute to its properties .Scientific Research Applications
Antimicrobial Properties
Compounds similar to N-(3,4-diethoxyphenethyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide have been synthesized and evaluated for their antimicrobial properties. For instance, a series of quinazolinone and thiazolidinone derivatives have shown potential as antimicrobial agents against various bacterial and fungal strains, highlighting the versatility of quinoline derivatives in combating infections (Desai, Dodiya, & Shihora, 2011).
Antitumor Activity
Quinoline derivatives have also been explored for their antitumor potential. Modifications to the quinoline structure, such as those seen in amino-substituted pyrido[3',4':4,5]pyrrolo[2,3-g]isoquinolines and pyrido[4,3-b]carbazole derivatives, have been shown to possess significant antitumor properties. These modifications aim to enhance the compound's cytotoxicity towards cancer cells while minimizing adverse effects on healthy cells (Rivalle et al., 1983).
Chemical Synthesis and Structure Analysis
The synthesis and structural analysis of quinoline derivatives are crucial for understanding their biological activity and optimizing their properties for specific applications. Studies involving X-ray crystallography and quantum chemical modeling have provided valuable insights into the molecular and electronic structures of quinoline compounds, which are essential for their application in medicinal chemistry and drug design (Davydov et al., 2019).
Fluorescence Applications
Some quinoline derivatives exhibit photoluminescence properties, making them potential candidates for applications in optical materials and fluorescence-based assays. The study of lanthanide-organic coordination polymers based on hydroxyquinoline-carboxylate ligands, for example, has revealed strong characteristic emissions in the visible region, underscoring the potential of quinoline derivatives in the development of new optical materials (Gai et al., 2012).
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-(3,4-diethoxyphenyl)ethyl]-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5/c1-3-28-17-10-9-14(13-18(17)29-4-2)11-12-23-21(26)19-20(25)15-7-5-6-8-16(15)24-22(19)27/h5-10,13H,3-4,11-12H2,1-2H3,(H,23,26)(H2,24,25,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHVXSBZNEWGNKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCNC(=O)C2=C(C3=CC=CC=C3NC2=O)O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-diethoxyphenethyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.